molecular formula C24H24ClN5O4 B15184018 7H-Purine-7-propanamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo- CAS No. 131927-02-1

7H-Purine-7-propanamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo-

Cat. No.: B15184018
CAS No.: 131927-02-1
M. Wt: 481.9 g/mol
InChI Key: XQVKIXRMYUPOMM-UHFFFAOYSA-N
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Description

“7H-Purine-7-propanamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo-” is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7H-Purine-7-propanamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo-” typically involves multi-step organic reactions. The starting materials often include purine derivatives and various substituted phenyl compounds. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the chlorophenoxy and phenylethyl groups.

    Amidation: reactions to form the propanamide linkage.

    Cyclization: reactions to form the tetrahydro structure.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: to accelerate reaction rates.

    Solvent selection: to ensure proper solubility and reaction efficiency.

    Temperature and pressure control: to optimize reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

“7H-Purine-7-propanamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo-” can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, purine derivatives are often studied for their role in cellular processes. This compound may be investigated for its potential effects on enzyme activity or cellular signaling pathways.

Medicine

In medicine, purine derivatives are known for their potential therapeutic applications. This compound may be explored for its potential as an anti-inflammatory, antiviral, or anticancer agent.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “7H-Purine-7-propanamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo-” involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: The compound may bind to cellular receptors, modulating signaling pathways.

    DNA/RNA: The compound may interact with nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives such as:

    Adenine: A fundamental component of DNA and RNA.

    Guanine: Another essential component of nucleic acids.

    Caffeine: A well-known stimulant with a purine structure.

Uniqueness

The uniqueness of “7H-Purine-7-propanamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo-” lies in its specific substituents and structural features, which may confer unique biological activities or chemical reactivity.

Properties

CAS No.

131927-02-1

Molecular Formula

C24H24ClN5O4

Molecular Weight

481.9 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)-1-phenylethyl]-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanamide

InChI

InChI=1S/C24H24ClN5O4/c1-28-22-21(23(32)29(2)24(28)33)30(15-26-22)13-12-20(31)27-19(16-6-4-3-5-7-16)14-34-18-10-8-17(25)9-11-18/h3-11,15,19H,12-14H2,1-2H3,(H,27,31)

InChI Key

XQVKIXRMYUPOMM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)NC(COC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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